Benzene, 2-chloro-1-(1,1-dimethylethyl)-4-fluoro-
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Overview
Description
1-(tert-butyl)-2-chloro-4-fluorobenzene is an organic compound that belongs to the class of aromatic halides. It features a benzene ring substituted with a tert-butyl group, a chlorine atom, and a fluorine atom. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-butyl)-2-chloro-4-fluorobenzene can be synthesized through several methods. One common approach involves the halogenation of 1-(tert-butyl)-4-fluorobenzene using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction typically occurs under controlled temperature conditions to ensure selective substitution at the desired position on the benzene ring.
Industrial Production Methods
In an industrial setting, the production of 1-(tert-butyl)-2-chloro-4-fluorobenzene may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced catalytic systems and optimized reaction conditions to achieve high purity and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(tert-butyl)-2-chloro-4-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, facilitated by the electron-donating effect of the tert-butyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents.
Electrophilic Substitution: Reagents like nitric acid, sulfuric acid, or acyl chlorides in the presence of catalysts.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzene derivatives.
Electrophilic Substitution: Formation of nitro, sulfonyl, or acyl derivatives.
Oxidation and Reduction: Formation of alcohols, ketones, or other oxidized/reduced products.
Scientific Research Applications
1-(tert-butyl)-2-chloro-4-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(tert-butyl)-2-chloro-4-fluorobenzene involves its interaction with various molecular targets. The compound can act as an electrophile or nucleophile, depending on the reaction conditions. Its effects are mediated through pathways involving the formation of reactive intermediates, which can further react with other molecules to produce desired products.
Comparison with Similar Compounds
1-(tert-butyl)-2-chloro-4-fluorobenzene can be compared with other similar compounds, such as:
1-(tert-butyl)-2-chlorobenzene: Lacks the fluorine atom, resulting in different reactivity and properties.
1-(tert-butyl)-4-fluorobenzene: Lacks the chlorine atom, leading to variations in chemical behavior.
2-chloro-4-fluorobenzene: Lacks the tert-butyl group, affecting its steric and electronic properties.
The presence of the tert-butyl group in 1-(tert-butyl)-2-chloro-4-fluorobenzene imparts unique steric and electronic effects, making it distinct from its analogs.
Properties
Molecular Formula |
C10H12ClF |
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Molecular Weight |
186.65 g/mol |
IUPAC Name |
1-tert-butyl-2-chloro-4-fluorobenzene |
InChI |
InChI=1S/C10H12ClF/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6H,1-3H3 |
InChI Key |
WIYHZQLCSLPYLD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=C(C=C(C=C1)F)Cl |
Origin of Product |
United States |
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